![molecular formula C16H16O2 B14491072 2'H,4'H-Spiro[cyclobutane-1,3'-naphtho[2,3-b][1,4]dioxepine] CAS No. 65478-51-5](/img/structure/B14491072.png)
2'H,4'H-Spiro[cyclobutane-1,3'-naphtho[2,3-b][1,4]dioxepine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] is a complex organic compound characterized by a spiro linkage between a cyclobutane ring and a naphtho[2,3-b][1,4]dioxepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] typically involves a multi-step process. One common approach is the cyclization of a suitable precursor under specific conditions to form the spiro linkage. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the naphtho[2,3-b][1,4]dioxepine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as liquid crystals and photochromic compounds.
Mechanism of Action
The mechanism by which 2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro linkage and the naphtho[2,3-b][1,4]dioxepine moiety can interact with specific sites on these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3,3-Trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]
- 3,3’-Spirobi[2H-naphtho[1,2-b]pyran]
Uniqueness
2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] is unique due to its specific spiro linkage and the combination of cyclobutane and naphtho[2,3-b][1,4]dioxepine moieties. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
65478-51-5 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
spiro[2,4-dihydrobenzo[h][1,5]benzodioxepine-3,1'-cyclobutane] |
InChI |
InChI=1S/C16H16O2/c1-2-5-13-9-15-14(8-12(13)4-1)17-10-16(11-18-15)6-3-7-16/h1-2,4-5,8-9H,3,6-7,10-11H2 |
InChI Key |
YCSIRVVAWFFRDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COC3=CC4=CC=CC=C4C=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
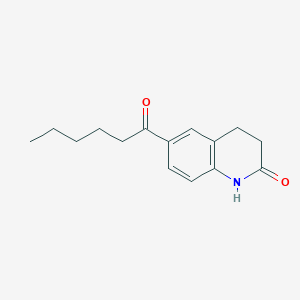
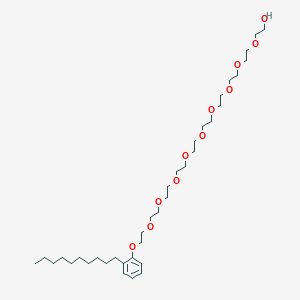

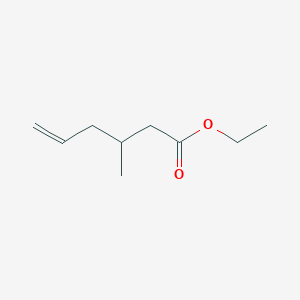
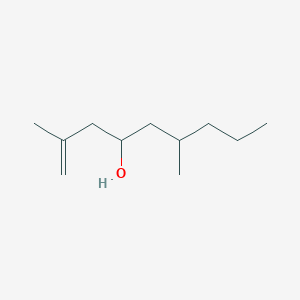

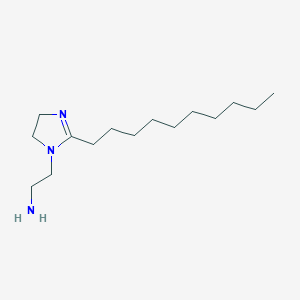

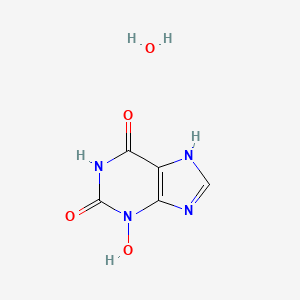
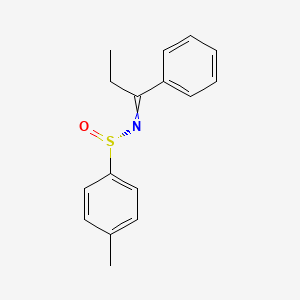
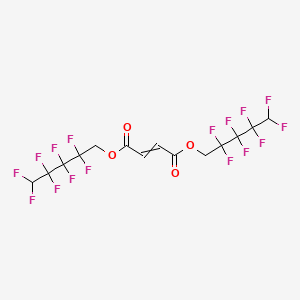
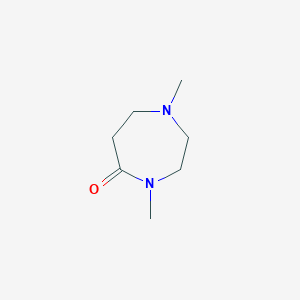
![5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol](/img/structure/B14491062.png)
